

What is the chemical structure of 2,8-Dimethyladenosine?

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Compound of Interest

Compound Name: 2,8-Dimethyladenosine

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An In-depth Technical Guide to 2,8-Dimethyladenosine

This guide provides a comprehensive overview of the chemical and biological properties of **2,8-Dimethyladenosine**, a modified nucleoside found in RNA. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the epitranscriptomic landscape and its implications for cellular processes and disease.

Chemical Structure and Properties

2,8-Dimethyladenosine is a derivative of adenosine with two methyl groups attached to the adenine base at positions 2 and 8. This modification significantly alters the chemical properties of the nucleoside compared to its canonical counterpart.

Chemical Identifiers:

- IUPAC Name: (2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Canonical SMILES: Cc1nc2c(N)nc(C)nc2[n]1[C@@H]1O--INVALID-LINK----INVALID-LINK----[C@H]10[1]
- Molecular Formula: C₁₂H₁₇N₅O₄[1]



CAS Number: 63954-66-5

Physicochemical Properties

A summary of the key physicochemical properties of **2,8-Dimethyladenosine** is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

Property	Value	Source
Molecular Weight	295.29 g/mol	PubChem
logP	-0.782	Modomics[1]
Topological Polar Surface Area (TPSA)	139.54 Ų	Modomics[1]
Hydrogen Bond Donors	4	Modomics[1]
Hydrogen Bond Acceptors	9	Modomics[1]
Storage Temperature	-20°C	MedChemExpress

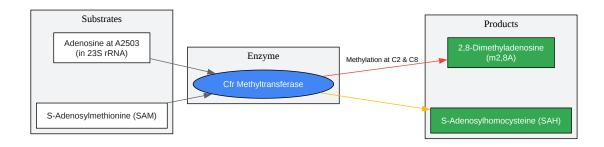
Note: Some properties are computationally predicted and should be considered as estimates.

Biological Significance and Signaling Pathway

2,8-Dimethyladenosine is a naturally occurring RNA modification. A key biological role of this modification is in conferring antibiotic resistance in bacteria through the action of the Cfr methyltransferase. The Cfr enzyme, a radical S-adenosylmethionine (SAM) enzyme, catalyzes the methylation of adenosine at position 8 of the 23S rRNA at residue A2503. In some contexts, Cfr can also methylate position 2, leading to the formation of **2,8-dimethyladenosine**[2]. This modification within the peptidyl transferase center of the ribosome sterically hinders the binding of a broad range of antibiotics, leading to a multidrug resistance phenotype.

Below is a diagram illustrating the enzymatic pathway leading to the formation of **2,8-dimethyladenosine** by the Cfr enzyme.





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Cfr-mediated formation of **2,8-Dimethyladenosine**.

Experimental Protocols

This section details methodologies for the detection and analysis of **2,8-Dimethyladenosine** in RNA samples.

Detection by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and quantitative analysis of **2,8-Dimethyladenosine** in RNA using LC-MS/MS.

- 1. RNA Isolation and Purification:
- Isolate total RNA from the sample of interest using a standard method (e.g., TRIzol reagent).
- To analyze mRNA modifications, purify poly(A) RNA from the total RNA using oligo(dT)magnetic beads.



- Assess the quality and quantity of the purified RNA using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
- 2. RNA Digestion to Nucleosides:
- Digest 100-200 ng of RNA to nucleosides using a mixture of nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 3'-phosphate).
- In a typical reaction, incubate the RNA with nuclease P1 in a buffer containing zinc chloride at 37°C for 2 hours.
- Subsequently, add alkaline phosphatase and incubate for another 2 hours at 37°C.
- 3. LC-MS/MS Analysis:
- Perform chromatographic separation of the resulting nucleosides on a C18 reverse-phase column.
- A typical mobile phase consists of a gradient of water with a small amount of formic acid (for protonation) and an organic solvent such as acetonitrile or methanol.
- The eluent is introduced into a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
- Use multiple reaction monitoring (MRM) for quantification. The transition for 2,8-dimethyladenosine would involve the precursor ion (the protonated molecule [M+H]+) and a specific product ion generated by collision-induced dissociation (e.g., the protonated dimethylated adenine base).
- Quantify the amount of 2,8-Dimethyladenosine by comparing its peak area to a standard curve generated with a pure standard of the modified nucleoside.

Enrichment by Methylated RNA Immunoprecipitation (MeRIP) followed by Sequencing (MeRIP-seq)

This protocol describes the enrichment of RNA fragments containing **2,8-Dimethyladenosine** using a specific antibody, followed by high-throughput sequencing to identify its location in the



transcriptome.

1. RNA Fragmentation:

• Fragment the purified RNA (as in section 3.1, step 1) to an average size of 100-200 nucleotides. This can be achieved through enzymatic or chemical methods, or by sonication.

2. Immunoprecipitation:

- Incubate the fragmented RNA with an antibody specific for **2,8-Dimethyladenosine**.
- Add protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.
- Wash the beads several times with a series of buffers to remove non-specifically bound RNA.

3. Elution and RNA Purification:

- Elute the enriched RNA from the beads. This can be done by competitive elution with a high concentration of free **2,8-Dimethyladenosine** or by using a denaturing elution buffer.
- Purify the eluted RNA using a standard RNA cleanup kit.
- 4. Library Preparation and Sequencing:
- Construct a sequencing library from the enriched RNA fragments. This typically involves reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.
- Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

5. Data Analysis:

- Align the sequencing reads to a reference genome or transcriptome.
- Use peak-calling algorithms to identify regions of the transcriptome that are enriched for 2,8-Dimethyladenosine.



• The identified peaks can then be annotated to specific genes and genomic features.

Conclusion

2,8-Dimethyladenosine is an important epitranscriptomic modification with a defined role in antibiotic resistance. The development of sensitive analytical techniques such as LC-MS/MS and MeRIP-seq has enabled its detection and mapping, paving the way for a deeper understanding of its biological functions. Further research into the enzymes that regulate this modification and its prevalence in different organisms and disease states will be crucial for elucidating its full impact on cellular biology and for the potential development of novel therapeutic strategies.

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